Methyl 3-aminohexanoate hydrochloride
Overview
Description
Methyl 3-aminohexanoate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of hexanoic acid and is commonly used in various chemical and biological research applications. The compound is typically found in the form of a white powder and is known for its role in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-aminohexanoate hydrochloride can be synthesized through the esterification of 3-aminohexanoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-aminohexanoate hydrochloride is widely used in scientific research due to its versatility in various fields:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. Additionally, its amino group can participate in various biochemical reactions, contributing to its biological activity.
Comparison with Similar Compounds
Methyl 6-aminohexanoate hydrochloride: Similar in structure but with the amino group located at the 6th position instead of the 3rd.
Methyl 4-aminobutyrate hydrochloride: A shorter chain analog with the amino group at the 4th position.
Ethyl 5-aminovalerate hydrochloride: An ethyl ester analog with the amino group at the 5th position.
Uniqueness: Methyl 3-aminohexanoate hydrochloride is unique due to the specific positioning of the amino group, which influences its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs.
Properties
IUPAC Name |
methyl 3-aminohexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVZQNVLRNQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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